(R)-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine
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Overview
Description
®-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is a chiral amine compound featuring a pyrrolidine ring substituted with an isopropyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a chiral amine-derived iridacycle complex to catalyze the borrowing hydrogen methodology, which allows for the efficient synthesis of enantioenriched pyrrolidines from simple racemic diols and primary amines .
Industrial Production Methods
Industrial production of ®-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine may involve large-scale catalytic processes using readily available starting materials and catalysts. The use of stable O-benzoylhydroxylamines as alkyl nitrene precursors and proficient rhodium catalysts can provide high yields of the desired pyrrolidine derivatives .
Chemical Reactions Analysis
Types of Reactions
®-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
®-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
N-isopropylpyrrolidine: Similar to ®-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine but lacks the trifluoromethyl group.
N-(trifluoromethyl)pyrrolidine: Contains the trifluoromethyl group but does not have the isopropyl substitution.
Uniqueness
®-N-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to the combination of its chiral pyrrolidine ring, isopropyl group, and trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H15F3N2 |
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Molecular Weight |
196.21 g/mol |
IUPAC Name |
(3R)-N-propan-2-yl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H15F3N2/c1-6(2)13(8(9,10)11)7-3-4-12-5-7/h6-7,12H,3-5H2,1-2H3/t7-/m1/s1 |
InChI Key |
AIZHZCHCLXYRJZ-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)N([C@@H]1CCNC1)C(F)(F)F |
Canonical SMILES |
CC(C)N(C1CCNC1)C(F)(F)F |
Origin of Product |
United States |
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